![molecular formula C12H11FIN3O B213659 N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B213659.png)
N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and potential biological effects. In
Wirkmechanismus
The mechanism of action of N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes or proteins in the body, which could lead to changes in cellular function and ultimately, therapeutic effects.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. For example, this compound has been shown to induce cell death in cancer cells and to have anti-inflammatory effects. Additionally, this compound has been shown to have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic effects. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful attention must be paid to safety protocols when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One direction could be to further investigate the mechanism of action of this compound and to identify its molecular targets. Additionally, this compound could be studied further for its potential therapeutic effects in various diseases and disorders. Finally, future research could focus on developing new derivatives of this compound with improved therapeutic properties.
Synthesemethoden
The synthesis of N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process. The first step involves the preparation of 2-fluorobenzylamine, which is then reacted with 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid to yield the target compound. The synthesis of this compound requires careful attention to detail and strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
Produktname |
N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide |
---|---|
Molekularformel |
C12H11FIN3O |
Molekulargewicht |
359.14 g/mol |
IUPAC-Name |
N-[(2-fluorophenyl)methyl]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11FIN3O/c1-17-11(10(14)7-16-17)12(18)15-6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3,(H,15,18) |
InChI-Schlüssel |
TWWFACSPEOSKPN-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)I)C(=O)NCC2=CC=CC=C2F |
Kanonische SMILES |
CN1C(=C(C=N1)I)C(=O)NCC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.